3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and a thiazolidine-2,4-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . This suggests that the compound may interact with these targets, leading to changes in cellular function and response.
Biochemical Pathways
Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . These enzymes are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of these enzymes disrupts peptidoglycan synthesis, leading to bacterial cell death .
Pharmacokinetics
A study on thiazolidin-2,4-dione derivatives has shown that they possess drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety, a part of the 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Molecular Mechanism
The molecular mechanism of 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is also not fully understood. Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common approach is the condensation of quinoxaline-2-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline or azetidine rings, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
- 1-(Thiazole[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline
Uniqueness
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of three distinct moieties: quinoxaline, azetidine, and thiazolidine-2,4-dione. This unique structure imparts a range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXWNLDECSEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.